3-(2-Hydroxyphenyl)propanamide

描述

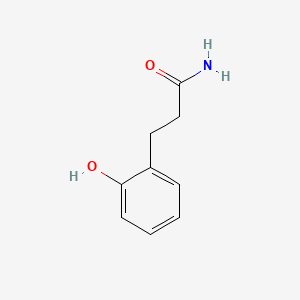

3-(2-Hydroxyphenyl)propanamide is an organic compound with the molecular formula C₉H₁₁NO₂ It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with propionamide under specific conditions. One common method includes the use of methylene chloride as a solvent and boron tribromide as a reagent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

化学反应分析

Types of Reactions: 3-(2-Hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogens or nitrating agents can be used for electrophilic substitution.

Major Products Formed:

Oxidation: Formation of 3-(2-oxophenyl)propanamide.

Reduction: Formation of 3-(2-hydroxyphenyl)propylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that derivatives of 3-(2-hydroxyphenyl)propanamide exhibit promising anticancer properties. For instance, compounds synthesized based on this scaffold have demonstrated potent activity against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

HIV-1 Reverse Transcriptase Inhibition

Research has shown that certain derivatives of this compound possess inhibitory effects on HIV-1 reverse transcriptase (RT). One study reported a compound with an IC50 value of 1.31 µM, indicating substantial potential for further development as an antiviral agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Notably, certain derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), making them candidates for new antimicrobial therapies .

Biochemical Applications

Enzyme Inhibition Studies

this compound serves as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms of action. This application is critical in drug design and the development of enzyme inhibitors .

Protein Interaction Studies

The compound's ability to form hydrogen bonds and engage in electrostatic interactions with proteins makes it useful for studying protein-ligand interactions. These studies are essential for understanding biological processes at the molecular level and for designing drugs that target specific proteins.

Industrial Applications

Polymer Synthesis

In industrial chemistry, this compound is utilized as a building block in the synthesis of polymers and coatings. Its reactive functional groups facilitate the formation of complex organic molecules, which are crucial in creating advanced materials with tailored properties.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for their anticancer properties. The most effective compounds showed IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, outperforming traditional chemotherapy agents like doxorubicin .

Case Study 2: Antiviral Properties

In a study focusing on HIV-1 RT inhibitors, several derivatives were synthesized from the parent compound. One derivative demonstrated a remarkable inhibitory effect with an IC50 of 1.31 µM, highlighting its potential as a lead compound for further antiviral drug development .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound derivatives revealed efficacy against multidrug-resistant strains of bacteria. Compounds were tested against clinical isolates with varying degrees of resistance, showing significant activity against MRSA and other pathogens .

作用机制

The mechanism of action of 3-(2-Hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

3-(4-Hydroxyphenyl)propanamide: Similar structure but with the hydroxy group in the para position.

2-Hydroxybenzamide: Lacks the propanamide group but has a similar hydroxyphenyl structure.

3-Phenylpropanamide: Lacks the hydroxy group but has a similar propanamide structure.

Uniqueness: 3-(2-Hydroxyphenyl)propanamide is unique due to the specific positioning of the hydroxy group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

3-(2-Hydroxyphenyl)propanamide, also known by its chemical formula C₉H₁₁NO₂, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Overview

This compound features a hydroxy group attached to a phenyl ring, which is further linked to a propanamide group. Its unique structural characteristics enable various interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxybenzaldehyde with propionamide. Common methods include using solvents like methylene chloride and reagents such as boron tribromide under controlled conditions.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 16 µg/mL |

| Gram-negative pathogens (e.g., E. coli) | 64 µg/mL |

These findings underscore the potential utility of this compound as a foundational platform for developing novel antimicrobial agents targeting drug-resistant pathogens .

3.2 Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. The compound's hydroxy group facilitates hydrogen bonding with various biological molecules, potentially modulating inflammatory pathways.

The mechanism by which this compound exerts its biological effects involves several interactions:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Enzyme Interaction : The amide group may interact with specific enzymes, modulating their function and affecting biochemical pathways involved in inflammation and infection responses.

5. Case Studies

Several studies have highlighted the biological activities of this compound:

- A study demonstrated that derivatives of this compound exhibited selective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential .

- Another investigation focused on the compound's ability to inhibit certain enzymes involved in inflammatory responses, showcasing its therapeutic potential in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(2-hydroxyphenyl)propanamide and its derivatives?

Q. How are spectroscopic techniques utilized to confirm the structure of this compound derivatives?

Key methods include:

- NMR : Identifies phenolic -OH (~δ 9.8-10.2), amide protons (~δ 6.5-8.0), and aromatic protons.

- LCMS : Validates molecular weight and purity.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650-1680 cm) and hydroxyl (-OH, ~3300-3400 cm) groups. Discrepancies in peak assignments are resolved by comparing experimental data with computational simulations (e.g., DFT) .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data in novel this compound analogues?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns quaternary carbons.

- X-ray crystallography : Provides unambiguous structural confirmation for crystalline derivatives.

- Computational modeling : Predicts NMR shifts using software like Gaussian or ACD/Labs .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Key parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency.

- Catalyst loading : Increasing DMAP from 0.1 to 0.2 eq. improves reaction rates.

- Temperature control : Mild heating (~40°C) reduces reaction time without side-product formation. Post-synthesis, flash chromatography replaces HPLC for cost-effective purification .

Q. What methodologies assess the biological activity of this compound derivatives?

- Enzyme inhibition assays : Measure IC values against targets (e.g., influenza virus neuraminidase or HIV-1 RT).

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins.

- Cellular assays : Evaluate anti-proliferative effects (e.g., MTT assay) or antimicrobial activity (MIC determination) .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

SAR strategies include:

- Functional group variation : Modifying the hydroxyphenyl group (e.g., halogenation) or amide substituents.

- Bioisosteric replacement : Replacing the phenyl ring with heterocycles (e.g., thiazole, isoxazole) to enhance solubility or potency.

- Pharmacophore modeling : Identifies critical binding motifs using software like Schrödinger’s Phase .

Q. Data Contradiction and Validation

Q. How to address inconsistencies between computational predictions and experimental results?

- Re-evaluate computational parameters : Adjust solvent models (e.g., PCM for polar media) or basis sets (e.g., 6-311+G(d,p)).

- Experimental replication : Repeat synthesis and characterization under controlled conditions.

- Collaborative validation : Cross-check data with independent labs to rule out instrumentation bias .

Q. Methodological Resources

- Synthesis Protocols : (general procedure B), (multi-step optimization).

- Characterization Tools : (IR/NMR/LCMS), (SPR/ITC).

- Computational Software : Gaussian (DFT), ACD/Labs (NMR prediction), Schrödinger (SAR modeling).

属性

IUPAC Name |

3-(2-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJLLJYEHWTXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176903 | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22367-76-6 | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。